molecular formula C17H22N2O2 B14112545 N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B14112545
M. Wt: 286.37 g/mol
InChI Key: KEHDFDMCFCBEJB-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrridin-1-yl)phenyl]cyclohexanecarboxamide (CAS 922926-09-8) is a high-purity chemical compound offered for research purposes. This off-white to white solid has a molecular formula of C17H22N2O2 and a molecular weight of 286.374 g/mol. The compound is characterized by a melting point of 147 to 151 °C and should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This compound is of significant interest in early-stage drug discovery, particularly in the field of oncology. Its structural features are similar to those of fragments investigated as potential inhibitors of protein-protein interactions. Research into similar chemical scaffolds has shown promise in targeting epigenetic regulatory proteins like WDR5, a scaffold protein overexpressed in various cancers, including mixed-lineage leukemia (MLL) . As such, N-[3-(2-Oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide represents a valuable chemical tool for researchers exploring new therapeutic pathways in cancer biology and for conducting structure-activity relationship (SAR) studies to develop more potent and selective lead compounds . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H22N2O2/c20-16-10-5-11-19(16)15-9-4-8-14(12-15)18-17(21)13-6-2-1-3-7-13/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,21)

InChI Key

KEHDFDMCFCBEJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Itaconic Acid with 3-Aminophenol

A widely cited method involves the thermal cyclocondensation of itaconic acid (11 ) with 3-aminophenol (12 ) under solvent-free conditions. Heating the mixture to 110–150°C induces an exothermic reaction, forming (RS)-1-(3-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid (13 ) as a crude product. This intermediate is subsequently esterified using methanol and sulfuric acid to yield the methyl ester (14 ), followed by enzymatic resolution to isolate the desired enantiomer.

Key Reaction Parameters

Parameter Value/Description
Temperature 110–150°C
Catalyst None (thermal activation)
Yield (crude 13 ) 84% over two steps
Purification Recrystallization from dichloromethane

Palladium-Catalyzed Coupling of Pyrrolidinone Derivatives

Alternative approaches employ palladium-catalyzed cross-coupling to introduce the pyrrolidinone moiety. For example, Suzuki-Miyaura coupling between 3-bromoaniline and a boronic ester-functionalized pyrrolidinone derivative achieves regioselective installation of the heterocycle. While less common in the reviewed literature, this method offers advantages in modularity and functional group tolerance.

Amidation Strategies for Cyclohexanecarboxamide Formation

The final step involves coupling 3-(2-oxopyrrolidin-1-yl)aniline (15 ) with cyclohexanecarbonyl chloride (16 ). Two prevalent amidation techniques are documented:

Schlenk Equilibrium-Mediated Amidation

In anhydrous dichloromethane, 15 and 16 react under Schlenk conditions with triethylamine as a base. The reaction proceeds at 0°C to minimize side reactions, yielding the target compound in 72–78% isolated yield.

Optimization Insights

  • Base Selection : Triethylamine outperforms DMAP or pyridine due to superior solubility in nonpolar solvents.
  • Stoichiometry : A 1.2:1 molar ratio of 16 to 15 maximizes conversion without over-acylation.

Enzymatic Aminolysis

Recent advancements utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aminolysis of cyclohexanecarbonyl methyl ester with 15 in tert-butyl methyl ether. This green chemistry approach achieves 65% conversion at 28°C, though scalability remains a challenge.

Analytical Characterization and Validation

Critical quality attributes of this compound are verified through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : Signals at δ 1.96 ppm (pyrrolidinone CH₂), 5.65 ppm (pyrrole CH), and 7.65 ppm (aniline NH) confirm regiochemistry.
  • ¹³C NMR : Peaks at 176.2 ppm (amide carbonyl) and 170.1 ppm (pyrrolidinone carbonyl) validate the structure.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥99% purity using a C18 column and acetonitrile/water gradient.

Challenges and Mitigation Strategies

Regioselectivity in Pyrrolidinone Formation

Competing cyclization pathways during the itaconic acid-3-aminophenol reaction may yield regioisomers. Employing high-purity 3-aminophenol (≥99%) and precise temperature control mitigates this issue.

Enantiomeric Resolution

Racemic mixtures from thermal cyclocondensation require enzymatic or chiral chromatographic separation. Pseudomonas fluorescens lipase resolves (R)- and (S)-enantiomers with 98% enantiomeric excess (ee).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Thermal Cyclocondensation 84 99.4 High Moderate
Palladium-Catalyzed Coupling 68 98.2 Low High
Enzymatic Aminolysis 65 97.8 Medium Low

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxylic acid, while reduction may produce N-[3-(2-hydroxypyrrolidin-1-yl)phenyl]cyclohexanecarboxamide.

Scientific Research Applications

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The phenyl group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Structural Features Reference
This compound Parent compound; no additional substituents C₁₇H₂₁N₂O₂ 285.36 - Phenyl ring with 2-oxopyrrolidin-1-yl at 3-position
- Cyclohexanecarboxamide group
N/A
N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide Methyl group at phenyl 3-position C₁₈H₂₄N₂O₂ 300.40 - Enhanced lipophilicity due to methyl group
- Altered steric interactions
N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide Chloro substituent at phenyl 3-position; 5-oxopyrrolidine C₁₇H₂₁N₂O₂Cl 320.81 - Electron-withdrawing Cl substituent
- Modified pyrrolidone ring (5-oxo vs. 2-oxo)
(E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)prop-1-en-1-yl)phenyl)cyclohexanecarboxamide Propenyl bridge with methoxy/hydroxy substituents C₂₃H₂₆N₂O₃ 378.47 - Extended conjugation via propenyl group
- Polar substituents (OH, OCH₃)
N-((S)-1-{3-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]propyl}pyrrolidin-2,5-dion-yl)cyclohexanecarboxamide Piperazine and trifluoromethylphenyl groups C₂₅H₃₂F₃N₄O₂ 508.55 - Bulky piperazine substituent
- High hydrophobicity (CF₃ group)

Structural and Functional Insights

  • Chloro Substituent (C₁₇H₂₁N₂O₂Cl): The electron-withdrawing Cl group in [8] may stabilize the amide bond, improving metabolic stability. The 5-oxopyrrolidine modification alters ring puckering dynamics (see Cremer-Pople parameters in [3]), affecting conformational preferences . Piperazine and CF₃ Groups (C₂₅H₃₂F₃N₄O₂): The trifluoromethyl group in [2] introduces strong hydrophobicity and electron-withdrawing effects, while the piperazine moiety adds basicity, likely influencing receptor binding (e.g., serotonin or dopamine receptors) .
  • Synthetic Accessibility :

    • Compounds with simple substituents (e.g., methyl or chloro) are synthesized via direct coupling reactions (e.g., amide bond formation) .
    • Complex analogs (e.g., [2] and [4]) require multi-step protocols, including Suzuki-Miyaura couplings (as in [6]) or chromatographic purification .

Pharmacological Implications (Inferred)

  • Polar Groups (e.g., OH, OCH₃ in [4]) : May improve water solubility and target engagement in hydrophilic environments (e.g., enzyme active sites) .

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activity. This article reviews the biological effects, structure-activity relationships, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure

The compound can be described by its chemical formula and structure, which includes a cyclohexanecarboxamide moiety linked to a 2-oxopyrrolidine-substituted phenyl group. The structural formula can be represented as follows:

N 3 2 oxopyrrolidin 1 yl phenyl cyclohexanecarboxamide\text{N 3 2 oxopyrrolidin 1 yl phenyl cyclohexanecarboxamide}

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in modulating cellular signaling pathways. One notable area is the inhibition of exchange proteins directly activated by cAMP (EPAC), which play crucial roles in several diseases, including cancer and diabetes. Specific derivatives have been shown to inhibit EPAC with varying potency, suggesting that modifications to the structure can significantly influence biological activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the phenyl and pyrrolidine rings can enhance or diminish biological efficacy. For instance, the introduction of different substituents on the phenyl ring affects the binding affinity and inhibitory activity against target proteins. A study highlighted that certain structural variations led to compounds with IC50 values in the low micromolar range, indicating potent biological effects .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound effectively inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The results showed a dose-dependent response, with significant reductions in cell viability at higher concentrations.
  • Neurological Implications : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential therapeutic applications in conditions like Alzheimer's disease.

Comparative Biological Activity Table

Compound NameIC50 (μM)Biological Activity Description
This compoundTBDPotential EPAC inhibitor; effects on cancer cell proliferation
Related Compound 15.27Inhibitor of SARS-CoV-2 main protease
Related Compound 219.37Neuroprotective effects in oxidative stress models

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

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